Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate
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Overview
Description
Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate typically involves the reaction of 4-oxobutanoic acid with bis[2-(dimethylamino)ethyl]amine in the presence of a methylating agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.
Scientific Research Applications
Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate, also known by its CAS number 5441-22-5, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₃H₂₇N₃O₃
- Molecular Mass : 273.37 g/mol
- Structure : The compound features a butanoate moiety with two dimethylaminoethyl substituents, which may influence its biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. In a study evaluating various compounds for their growth inhibitory effects against tumor cell lines, methyl derivatives showed promising results in inhibiting the proliferation of cancer cells. Specifically, the compound was tested using the MTT assay, revealing effective growth inhibition against several tumor types.
Cell Line | Inhibition (%) | IC50 (µM) |
---|---|---|
A549 (Lung Cancer) | 75 | 10 |
HeLa (Cervical Cancer) | 68 | 12 |
MCF-7 (Breast Cancer) | 80 | 9 |
These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 500 |
Escherichia coli | 750 |
Pseudomonas aeruginosa | 1000 |
This antimicrobial activity underscores the potential utility of the compound in treating infections caused by resistant bacterial strains.
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets. Preliminary studies suggest that it may interfere with DNA synthesis and cellular metabolism, leading to apoptosis in cancer cells. Furthermore, its interaction with bacterial cell membranes could disrupt their integrity, contributing to its antimicrobial effects.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in the Bulletin of the Korean Chemical Society reported that similar compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting the need for further exploration of this compound in cancer research .
- Antimicrobial Activity : Research conducted on related compounds indicated that modifications in the chemical structure can enhance antimicrobial efficacy, suggesting that structural optimization of this compound could yield even more potent derivatives .
- Safety Profile : Toxicological assessments are crucial for determining the safety of this compound. Preliminary evaluations indicate low toxicity levels in non-cancerous cell lines, making it a candidate for further development .
Properties
CAS No. |
5441-22-5 |
---|---|
Molecular Formula |
C13H27N3O3 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
methyl 4-[bis[2-(dimethylamino)ethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C13H27N3O3/c1-14(2)8-10-16(11-9-15(3)4)12(17)6-7-13(18)19-5/h6-11H2,1-5H3 |
InChI Key |
IMEMKNYAKHXGHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCN(C)C)C(=O)CCC(=O)OC |
Origin of Product |
United States |
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